2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-ethoxyphenol
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Overview
Description
Scientific Research Applications
Spectroscopic and Structural Characterization
One study focused on the spectroscopic (FT-IR, UV–Vis) and single-crystal X-ray diffraction characterization of the compound. It explored the compound's intermolecular contacts through Hirshfeld surfaces and fingerprint plots. Additionally, the study performed density functional theory (DFT) optimizations, assessing molecular electrostatic potential, Fukui function, nonlinear optical properties, and natural bond orbital analyses to determine the compound's global reactivity parameters. Interactions between the molecule and DNA bases were investigated using the electrophilicity-based charge transfer method, highlighting its potential in understanding molecular interactions and properties (Demircioğlu et al., 2019).
Tautomerism and Solvent Media Behavior
Another research piece primarily investigated the compound's tautomerism in solvent media and the solid state. It provided insights into the stacking interactions assembling the supramolecular network and the dependence of tautomerism on solvent types. The molecular structure and spectroscopic properties were characterized experimentally and computationally, revealing the existence of the enol form in the solid state and its stability across various solvents. This study offers valuable information on the structural dynamics and stability of the compound in different media, relevant for chemical and pharmaceutical applications (Albayrak et al., 2011).
Antibacterial and Antioxidant Activities
Research into tridentate substituted salicylaldimines, including variants similar to the compound , has demonstrated significant antibacterial and antioxidant activities. The study synthesized and characterized several compounds, assessing their effectiveness against multiple drug-resistant bacteria and their total antioxidant capacities. This suggests the potential of such compounds in developing new antibacterial and antioxidant agents, highlighting the importance of substituent effects on biological activity (Oloyede-Akinsulere et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-[(4-bromo-3-methylphenyl)iminomethyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-13-7-8-14(17)11(2)9-13/h4-10,19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYIXUVZXWQVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-ethoxyphenol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.